molecular formula C12H9BrO2S B8538565 (3-Bromothien-2-yl) (3-methoxyphenyl)methanone

(3-Bromothien-2-yl) (3-methoxyphenyl)methanone

Cat. No. B8538565
M. Wt: 297.17 g/mol
InChI Key: WLJQKLPEHBJQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromothien-2-yl) (3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C12H9BrO2S and its molecular weight is 297.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromothien-2-yl) (3-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromothien-2-yl) (3-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Bromothien-2-yl) (3-methoxyphenyl)methanone

Molecular Formula

C12H9BrO2S

Molecular Weight

297.17 g/mol

IUPAC Name

(3-bromothiophen-2-yl)-(3-methoxyphenyl)methanone

InChI

InChI=1S/C12H9BrO2S/c1-15-9-4-2-3-8(7-9)11(14)12-10(13)5-6-16-12/h2-7H,1H3

InChI Key

WLJQKLPEHBJQAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C=CS2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of phenyllithium (210 ml, 2.1M in cyclohexane) was added dropwise to a solution of 66 g of 3-bromothiophene in 400 ml of anhydrous ether at 5° C. The entire process was conducted under nitrogen. After the addition, the solution was stirred overnight under nitrogen. The resultant solution was then added dropwise to a solution of m-methoxybenzoyl chloride (90 g) in 600 ml of tetrahydrofuran at -70° C. over two hours and thereafter stirring was continued for two hours at the same temperature. The reaction was then quenched with water, the organics were extracted into ether, and the ether phase was washed with 10% sodium hydroxide solution and water, and dried over anhydrous magnesium sulfate. Upon evaporation of the solvent, an oily liquid was obtained which was chromatographed over alumina. Elution with hexane and thereafter with 10%, 20% and 50% ether/hexane gave 89.1 g of an oil which was vacuum distilled.
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Name

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